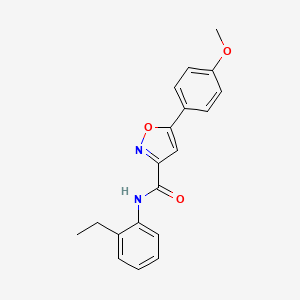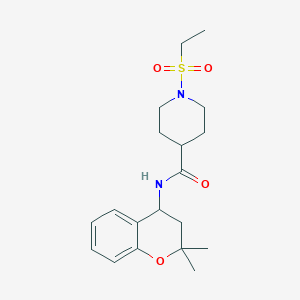![molecular formula C18H21ClN4O B4491919 1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea](/img/structure/B4491919.png)
1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea is a chemical compound with a complex structure that includes a chlorophenyl group, a methylpiperazinyl group, and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea typically involves the reaction of 4-chloroaniline with 4-(4-methylpiperazin-1-yl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different functional groups.
4-(4-Methylpiperazin-1-yl)aniline: Shares the methylpiperazinyl group but lacks the urea moiety.
Cetirizine Related Compounds: Compounds with similar structural motifs used in pharmaceutical applications.
Uniqueness
1-(4-Chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-10-12-23(13-11-22)17-8-6-16(7-9-17)21-18(24)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEHXFDQZDQGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B4491844.png)
![4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4491855.png)
![3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4491861.png)
![2-Methyl-4-[4-(2-methylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4491871.png)
![2-{[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4491872.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4491880.png)
![2-(methoxymethyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4491888.png)
![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4491902.png)

![2-chloro-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4491913.png)
![1-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl]-3-[(5-ethylpyridin-2-yl)methyl]urea](/img/structure/B4491927.png)
![N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B4491931.png)
![2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4491933.png)

